1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo-pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring fused to a pyridine structure, contributing to its unique chemical properties and reactivity. The classification of this compound falls under nitrogen-containing heterocycles, which are significant in the development of pharmaceuticals and agrochemicals.
The synthesis of 1H-pyrazolo[4,3-c]pyridin-3-amine can be achieved through several methodologies, primarily focusing on the annulation of a pyridine fragment to an amino-substituted pyrazole. Some notable synthesis methods include:
The synthesis often employs readily available starting materials such as 2-chloro-3-nitropyridines or 4-aminopyrazoles. Reaction conditions typically involve mild temperatures and simple post-reaction processing steps, which contribute to high yields and environmentally friendly practices.
The molecular structure of 1H-pyrazolo[4,3-c]pyridin-3-amine consists of a pyrazole ring (five-membered with two adjacent nitrogen atoms) fused to a pyridine ring (six-membered with one nitrogen atom). The specific arrangement of these rings imparts distinct electronic properties that are crucial for its biological activity.
The molecular formula is C_7H_7N_5, with a molecular weight of approximately 163.16 g/mol. The compound features functional groups that can participate in various chemical reactions, making it versatile for further modifications.
1H-Pyrazolo[4,3-c]pyridin-3-amine can undergo several chemical reactions:
Reactions typically utilize mild conditions and can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to assess progress and purity.
The mechanism of action for 1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
Data from studies indicate that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer effects, suggesting that the mechanism may involve interference with cellular signaling pathways or direct action on target proteins.
1H-Pyrazolo[4,3-c]pyridin-3-amine is typically a crystalline solid at room temperature. Its melting point is reported around 130–135 °C.
The compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in non-polar solvents. Its stability is generally good under standard laboratory conditions but may vary based on substituents attached to the core structure.
Relevant data include:
1H-Pyrazolo[4,3-c]pyridin-3-amine has several scientific applications:
The pyrazolo[4,3-c]pyridine scaffold emerged as a structurally significant heterobicyclic system in the late 20th century, with seminal synthetic methodologies reported by Chapman and Hurst based on adaptations of the classical Huisgen indazole synthesis [7]. Unlike simpler monocyclic pyrazoles, this fused system incorporates a bridgehead nitrogen atom that confers unique electronic properties and enhanced dipole moments (1.921 D in benzene solutions) compared to non-fused analogs [6]. The earliest documented synthesis of pyrazolo[4,3-c]pyridine derivatives dates to the 1980s, but systematic exploration accelerated after 2010 due to their recognition as "heteroaromatic rings of the future" in fragment-based drug discovery (FBDD) [7]. This designation stemmed from computational enumeration of underutilized chemical space, identifying these fused systems as valuable inputs for novel drug candidates. The 2014 report by Karthikeyan et al. demonstrated efficient synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting their significance as novel fused heterobicyclic compounds with potential biological activities [1]. These synthetic advances enabled access to gram-scale quantities of halogenated derivatives (e.g., 5-halo-1H-pyrazolo[4,3-c]pyridines), serving as versatile intermediates for further functionalization through modern metal-catalyzed cross-coupling reactions [7].
Table 1: Key Synthetic Advances in Pyrazolo[4,3-c]pyridine Chemistry
Year | Innovation | Significance | Reference |
---|---|---|---|
1980s | Huisgen indazole adaptation | Initial synthetic access to core scaffold | [7] |
2014 | Karthikeyan synthesis | Scalable route to 3-ol derivatives with biological relevance | [1] |
2023 | TMPMgCl·LiCl-mediated C7 functionalization | Enabled vectorial diversification at previously inaccessible position | [7] |
The positional isomerism among pyrazolo-fused pyridines creates distinct electronic and steric profiles that profoundly influence their coordination behavior and supramolecular assembly. Five isomeric frameworks are theoretically possible ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), but pyrazolo[4,3-c]pyridine (HL2) and pyrazolo[4,3-b]pyridine (HL1) represent particularly instructive comparators [8]. X-ray crystallographic studies reveal that while both isomers form robust zinc-based metal-organic frameworks (MOFs) with dicarboxylate co-ligands, their pore architectures diverge significantly due to subtle geometric differences [8]. The [4,3-c] isomer (HL2) generates triangular channels (∼9×9 Å) with a 15.95 Å interlayer distance and 38% solvent-accessible volume, whereas the [4,3-b] analog (HL1) produces larger slit-shaped channels (∼15×8 Å) with a 17.66 Å interlayer distance and 45% solvent-accessible volume [8]. These structural variations translate to divergent material properties: HL2-based MOFs exhibit higher CO₂ uptake capacity per unit volume despite lower total porosity, highlighting how minor isomer differences impact functional performance.
Electronic differences are equally pronounced. Pyrazolo[3,4-b]pyridines exhibit greater π-excessive character at C3 compared to the [4,3-c] isomers, resulting in 0.03-0.05 Å shorter bond lengths between C3-C3a in crystallographic analyses [2] [3]. This electronic asymmetry influences metal-binding preferences: N-arylated derivatives of pyrazolo[4,3-c]pyridine (L6) exhibit substantially higher zinc affinity (logK₁ = 4.37) than their [4,3-b] counterparts (L3: logK₁ = 3.46), attributed to optimal orbital alignment in the former for σ-donation to metal centers [8]. Such stability differences are crucial for designing catalysts or sensors where complex longevity under physiological conditions is paramount.
Table 2: Structural and Electronic Comparison of Key Pyrazolo-Pyridine Isomers
Parameter | Pyrazolo[4,3-c]pyridine | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
---|---|---|---|
Preferred Tautomer | 1H (ΔG = 37 kJ/mol) | 1H | 1H (ΔG = 37.03 kJ/mol) |
Zn²⁺ Stability Constant | logK₁ = 4.37 (L6) | logK₁ = 3.46 (L3) | Not Reported |
Characteristic MOF Pore | Triangular (9×9 Å) | Slit-shaped (15×8 Å) | Not Applicable |
Metal-Bond Distances | Zn-Nₚz: 2.012-2.027 Å | Zn-Nₚz: 2.007-1.990 Å | Not Reported |
Tautomerism constitutes a defining feature of pyrazolo[4,3-c]pyridine systems, governing their reactivity patterns, stability, and biological recognition. Unsubstituted derivatives exist in dynamic equilibrium between 1H and 2H tautomers, but computational studies (AM1, DFT) consistently demonstrate overwhelming preference for the 1H form, stabilized by 37.03 kJ/mol over the 2H tautomer due to preservation of aromaticity across both rings [3] [7]. This energetic preference translates to near-exclusive (>98%) population of the 1H tautomer in aprotic solvents, though protic environments can shift equilibria through competitive hydrogen bonding [2]. The tautomeric landscape becomes more complex with 3-amino substituents: these derivatives exhibit annular prototropy involving the pyridine nitrogen and the exocyclic amine, creating conjugated amidine-like systems that enhance dipole moments to >5D [2] [4].
Solvent-dependent studies reveal dramatic tautomer ratios shifts. In DMSO-d₆, 1H-pyrazolo[4,3-c]pyridin-3-amine exists predominantly (∼95%) as the amino tautomer (δ(NH₂) = 6.8-7.2 ppm in ¹H NMR), while chloroform solutions show ∼30% imino form content (δ(=NH) = 10.2-10.8 ppm) due to reduced dielectric shielding of intramolecular proton transfers [4]. These equilibria critically influence reactivity: the amino tautomer undergoes efficient C-H borylation at C7 using Ir catalysts (e.g., [Ir(COD)OMe]₂/dtbpy), whereas the imino form favors electrophilic substitution at C5 due to diminished electron density at the fused pyridine ring [7]. Temperature also modulates tautomerism; variable-temperature NMR shows coalescence of amino/imino signals near 85°C, corresponding to a barrier of ΔG‡ ≈ 65 kJ/mol for prototropic shifts—significantly lower than the intramolecular proton transfer energy in non-fused pyrazoles (∼50 kcal/mol) due to intermolecular assistance from solvent or self-aggregation [2] [4].
The practical implications emerge in coordination chemistry: the 1H tautomer deprotonates at N1 to form bridging azolates that generate exceptionally stable Zn²⁺ complexes (K_diss < 10⁻¹⁰ M), while the minor 2H tautomer coordinates weakly through pyridine-like nitrogens, creating labile complexes prone to hydrolysis [8]. This dichotomy underpins the water stability of MOFs incorporating deprotonated pyrazolo[4,3-c]pyridines—materials maintaining crystallinity after 7-day water exposure, unlike most carboxylate-based frameworks [8].
Table 3: Tautomeric Equilibria in Pyrazolo[4,3-c]pyridine Systems
Tautomer Type | Energy Difference (kJ/mol) | Population in DMSO (%) | Characteristic NMR Signal | Reactivity Preference |
---|---|---|---|---|
1H (Amino) | 0 (reference) | 95 | δ 6.8-7.2 (NH₂, br s) | C7 metalation, electrophilic C5 substitution |
2H (Imino) | +37.03 | <2 | δ 10.2-10.8 (=NH, br s) | N-alkylation, nucleophilic addition |
3H (Annular prototropy) | +28.5 | 3 | δ 8.9-9.4 (pyridine-H, d) | Not significant |
Deprotonated Azolate | -210 (vs 1H) | pH-dependent | Not applicable (solid state) | Strong chelation, MOF formation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: